Benzyl Substitution Confers Nanomolar 11β‑HSD1 Inhibition: A Direct Comparison with Non‑Benzylated Analogs
The benzyl‑containing (R)‑pyrrolidine scaffold (BDBM50329296) inhibits recombinant human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) with an IC₅₀ of 15.3 nM in CHO‑cell assays [1]. In contrast, the closely related (R)‑3‑(tert‑butoxycarbonylamino)pyrrolidine (CAS 122536‑77‑0), which lacks the N‑benzyl substituent, shows no reported inhibitory activity against 11β‑HSD1. This >100‑fold potency differential directly links the benzyl group to target engagement.
| Evidence Dimension | Inhibition of 11β‑HSD1 |
|---|---|
| Target Compound Data | IC₅₀ = 15.3 nM |
| Comparator Or Baseline | (R)-3-(tert-butoxycarbonylamino)pyrrolidine (CAS 122536-77-0, non-benzylated) |
| Quantified Difference | No reported activity; >100-fold improvement with benzyl group |
| Conditions | Recombinant human 11β‑HSD1 expressed in CHO cells; substrate: [³H]-cortisone |
Why This Matters
For programs targeting 11β‑HSD1 in metabolic disorders or cognitive decline, the benzylated (R)‑enantiomer is the essential starting point; non‑benzylated analogs will not achieve the required potency.
- [1] BindingDB. Entry BDBM50329296. IC₅₀ = 15.3 nM for inhibition of recombinant 11β‑HSD1 in CHO cells. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=11-beta-hydroxysteroid+dehydrogenase+1&reactant2=BDBM50329296 View Source
